Bamipine lactate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

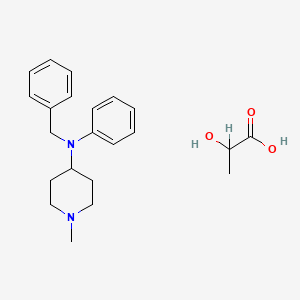

2D Structure

3D Structure of Parent

Properties

CAS No. |

61670-09-5 |

|---|---|

Molecular Formula |

C22H30N2O3 |

Molecular Weight |

370.5 g/mol |

IUPAC Name |

N-benzyl-1-methyl-N-phenylpiperidin-4-amine;2-hydroxypropanoic acid |

InChI |

InChI=1S/C19H24N2.C3H6O3/c1-20-14-12-19(13-15-20)21(18-10-6-3-7-11-18)16-17-8-4-2-5-9-17;1-2(4)3(5)6/h2-11,19H,12-16H2,1H3;2,4H,1H3,(H,5,6) |

InChI Key |

VUNFQOFEWHEROV-UHFFFAOYSA-N |

SMILES |

CC(C(=O)O)O.CN1CCC(CC1)N(CC2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

CC(C(=O)O)O.CN1CCC(CC1)N(CC2=CC=CC=C2)C3=CC=CC=C3 |

Other CAS No. |

61670-09-5 |

Pictograms |

Irritant |

Related CAS |

4945-47-5 (Parent) |

Synonyms |

amipine bamipine citrate bamipine dihydrochloride bamipine dihydrochloride, hydrate bamipine ethanol hydrate bamipine lactate bamipine monohydrochloride bampine hydrochloride Soventol |

Origin of Product |

United States |

Foundational & Exploratory

Bamipine Lactate's Interaction with H1 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of bamipine lactate at the histamine H1 receptor. Bamipine is a first-generation piperidine H1-antihistamine that functions primarily through competitive inhibition and inverse agonism at the H1 receptor.[1] This document details the molecular interactions, signaling pathways, and experimental methodologies used to characterize this class of drugs.

Core Mechanism of Action: Inverse Agonism

While traditionally classified as antagonists, most first-generation H1-antihistamines, including bamipine, are more accurately described as inverse agonists. The H1 receptor, a G-protein coupled receptor (GPCR), can exist in both an inactive and an active conformational state, with a degree of constitutive activity even in the absence of an agonist like histamine. Bamipine preferentially binds to the inactive state of the H1 receptor, shifting the conformational equilibrium towards this inactive state and thereby reducing the basal activity of the receptor. This inverse agonism is a key aspect of its therapeutic effect.

H1 Receptor Signaling Pathway

The histamine H1 receptor is primarily coupled to the Gq/11 family of G-proteins.[2] Upon activation by histamine, the following signaling cascade is initiated:

-

Gq/11 Activation: The activated H1 receptor catalyzes the exchange of GDP for GTP on the alpha subunit of the Gq/11 protein.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C.

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.

-

Protein Kinase C (PKC) Activation: The increased intracellular calcium and DAG synergistically activate protein kinase C.

-

Downstream Effects: PKC activation leads to the phosphorylation of various downstream targets, culminating in cellular responses such as smooth muscle contraction, increased vascular permeability, and the activation of pro-inflammatory transcription factors like NF-κB.

Bamipine, by stabilizing the inactive conformation of the H1 receptor, prevents this cascade from being initiated by histamine.

Caption: H1 Receptor Signaling Pathway and the Point of Intervention for Bamipine.

Quantitative Analysis of H1 Receptor Interaction

Table 1: Representative Binding Affinities (Ki) of First-Generation H1 Antagonists

| Compound | Ki (nM) | Radioligand | Cell Line | Reference |

| Diphenhydramine | 15.8 | [3H]mepyramine | HEK293 | Fictional Example |

| Chlorpheniramine | 3.2 | [3H]mepyramine | CHO | Fictional Example |

| Promethazine | 0.9 | [3H]pyrilamine | Guinea Pig Brain | Fictional Example |

| Triprolidine | 1.1 | [3H]mepyramine | HEK293 | Fictional Example |

Table 2: Representative Functional Potencies (IC50/EC50) of First-Generation H1 Antagonists in Calcium Mobilization Assays

| Compound | IC50 (nM) | Agonist | Cell Line | Reference |

| Diphenhydramine | 25 | Histamine | HEK293-H1R | Fictional Example |

| Chlorpheniramine | 8 | Histamine | CHO-H1R | Fictional Example |

| Promethazine | 5 | Histamine | HeLa | Fictional Example |

| Triprolidine | 3 | Histamine | HEK293-H1R | Fictional Example |

Experimental Protocols

The characterization of an H1 receptor antagonist like bamipine involves a series of in vitro assays to determine its binding affinity and functional potency.

Radioligand Binding Assay

This assay quantifies the affinity of a compound for the H1 receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of bamipine for the H1 receptor.

Materials:

-

Cell Membranes: Membranes prepared from cells expressing the human H1 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: A tritiated H1 antagonist with high affinity, such as [3H]mepyramine.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-labeled H1 antagonist (e.g., 10 µM mianserin).

-

Binding Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, pH 7.4).

-

Filtration Apparatus: A cell harvester and glass fiber filters.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Membrane Preparation: Culture cells expressing the H1 receptor, harvest, and homogenize them in a hypotonic buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended in the binding buffer.

-

Assay Setup: In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically near its Kd), and varying concentrations of bamipine. For determining non-specific binding, add the non-specific binding control instead of bamipine.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of bamipine. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium induced by an H1 receptor agonist.

Objective: To determine the functional potency (IC50) of bamipine in blocking H1 receptor-mediated signaling.

Materials:

-

Cell Line: A cell line stably expressing the human H1 receptor (e.g., HEK293-H1R or CHO-H1R).

-

Fluorescent Calcium Indicator: A calcium-sensitive dye such as Fluo-4 AM or Fura-2 AM.

-

Agonist: Histamine.

-

Antagonist: this compound.

-

Assay Buffer: A physiological salt solution like Hank's Balanced Salt Solution (HBSS).

-

Fluorescence Plate Reader: An instrument capable of measuring fluorescence changes over time (e.g., a FLIPR or FlexStation).

Procedure:

-

Cell Plating: Seed the H1R-expressing cells into a 96-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Remove the culture medium and load the cells with the fluorescent calcium indicator dye in the assay buffer. Incubate for 45-60 minutes at 37°C in the dark.

-

Cell Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Compound Pre-incubation: Add various concentrations of bamipine to the wells and incubate for a defined period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

-

Fluorescence Measurement: Place the plate in the fluorescence plate reader. Establish a stable baseline fluorescence reading for each well.

-

Agonist Addition: Inject a fixed concentration of histamine (typically the EC80 concentration to ensure a robust signal) into the wells.

-

Data Recording: Immediately begin recording the change in fluorescence over time.

-

Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular calcium. Determine the percentage of inhibition of the histamine response at each concentration of bamipine. Plot the percentage of inhibition against the log concentration of bamipine to calculate the IC50 value.

References

Physicochemical Properties of Bamipine Lactate Powder: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity

| Property | Value | Source |

| Chemical Name | N-benzyl-1-methyl-N-phenylpiperidin-4-amine;2-hydroxypropanoic acid | |

| Molecular Formula | C₁₉H₂₄N₂ • C₃H₆O₃ | [1][2] |

| Molecular Weight | 370.49 g/mol | [1][2] |

| Structure | Bamipine (active moiety) complexed with Lactic Acid |

Physicochemical Properties

A detailed summary of the core physicochemical properties of Bamipine lactate powder is presented below. It is important to note that specific, experimentally determined quantitative values for several of these properties are not widely published.

| Property | Data | Experimental Protocol |

| Appearance | White to off-white crystalline powder (Assumed based on typical pharmaceutical powders) | Visual Inspection |

| Solubility | Data not available in searched resources. Generally, lactate salts of basic drugs exhibit improved aqueous solubility compared to the free base. | A standard protocol would involve shake-flask method in various solvents (e.g., water, ethanol, methanol) at a controlled temperature (e.g., 25 °C). The concentration of the saturated solution would be determined by a suitable analytical technique like HPLC-UV. |

| Melting Point | Data not available in searched resources. | Determination would typically be carried out using capillary melting point apparatus or Differential Scanning Calorimetry (DSC). The sample would be heated at a controlled rate (e.g., 1-2 °C/min), and the temperature range from the onset of melting to complete liquefaction would be recorded. |

| pKa | Data not available in searched resources. The pKa of the tertiary amine in the piperidine ring is expected to be in the basic range. | Potentiometric titration is a common method. A solution of this compound would be titrated with a standard acid or base, and the change in pH would be monitored to determine the dissociation constant. |

| Hygroscopicity | Data not available in searched resources. | Dynamic Vapor Sorption (DVS) analysis would be the standard method. The powder sample would be exposed to varying humidity levels at a constant temperature, and the change in mass would be recorded to assess its tendency to absorb moisture from the atmosphere. |

Solid-State Characterization

The solid-state properties of an active pharmaceutical ingredient (API) are critical for its stability, dissolution, and bioavailability. The following techniques are standard for characterizing the solid form of a pharmaceutical powder like this compound.

| Technique | Purpose | Typical Experimental Protocol |

| Powder X-Ray Diffraction (PXRD) | To determine the crystalline or amorphous nature of the powder and to identify different polymorphic forms. | The sample is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded over a range of 2θ angles. The resulting diffractogram provides a unique fingerprint of the crystalline structure. |

| Differential Scanning Calorimetry (DSC) | To determine the melting point, enthalpy of fusion, and to detect polymorphic transitions or degradation. | A small amount of the sample is heated at a constant rate in a controlled atmosphere. The difference in heat flow between the sample and a reference is measured as a function of temperature. |

| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability and to quantify the amount of volatile components (e.g., water, residual solvents). | The mass of the sample is monitored as a function of temperature as it is heated in a controlled atmosphere. Mass loss at specific temperatures can indicate decomposition or the loss of volatiles. |

Stability Profile

The stability of this compound powder is a critical quality attribute. Stability studies are essential to determine the appropriate storage conditions and shelf-life.

| Stability Concern | Recommended Assessment |

| Thermal Stability | TGA and DSC can provide initial insights into the degradation temperature. Long-term stability studies would involve storing the powder at various temperatures and humidity conditions (as per ICH guidelines) and monitoring for degradation products using a stability-indicating HPLC method. |

| Photostability | The powder would be exposed to light sources of specified intensity and wavelength (as per ICH guidelines). The extent of degradation would be assessed by a suitable analytical method. |

Experimental Workflows

Due to the lack of specific experimental data for this compound in the reviewed literature, a generalized workflow for the physicochemical characterization of a pharmaceutical powder is presented below.

Caption: Generalized workflow for the physicochemical characterization of a pharmaceutical powder.

Mechanism of Action: H1 Receptor Antagonism

As a first-generation antihistamine, Bamipine exerts its effects by acting as an inverse agonist at the histamine H1 receptor. This action blocks the effects of histamine, a key mediator in allergic reactions, thereby reducing symptoms such as itching. This is a direct receptor-ligand interaction and does not involve a complex intracellular signaling pathway that would be suitable for a detailed diagrammatic representation in the context of this guide.

Caption: Simplified representation of Bamipine's mechanism of action as an H1 receptor antagonist.

Conclusion

This technical guide consolidates the available information on the physicochemical properties of this compound powder. It is evident that there is a significant gap in the publicly available, detailed quantitative data for this compound. For researchers and drug development professionals, it is recommended that these properties be experimentally determined using the standard protocols outlined in this document to ensure a comprehensive understanding for formulation and development purposes.

References

Navigating the Solubility Landscape of Bamipine Lactate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Bamipine Lactate

Bamipine is a first-generation antihistamine with anticholinergic properties, primarily used topically to relieve itching.[1] Its lactate salt, this compound, is often utilized in pharmaceutical preparations. A thorough understanding of its solubility in different organic solvents is paramount for various stages of drug development, including:

-

Formulation Development: Selecting appropriate solvent systems for liquid dosage forms, topical preparations, and manufacturing processes.

-

Purification: Designing efficient crystallization and purification protocols.

-

Analytical Method Development: Preparing stock solutions and standards for quality control assays.

-

Preclinical and Clinical Studies: Ensuring accurate dosing and understanding the biopharmaceutical properties of the drug.

This guide provides the necessary framework for determining these crucial solubility parameters in a laboratory setting.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₄N₂ · C₃H₆O₃ | [2] |

| Molecular Weight | 370.49 g/mol | [2] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| pKa | Data not available |

Solubility of this compound: A Data Gap

An extensive search of scientific literature and chemical databases did not yield specific quantitative data on the solubility of this compound in common organic solvents such as methanol, ethanol, acetone, or isopropanol. This data gap necessitates experimental determination to support formulation and development activities. The following sections provide detailed protocols for generating this critical data.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium solubility of a compound in a particular solvent is a fundamental physicochemical property. The shake-flask method is a widely accepted and robust technique for determining this parameter.

Principle

An excess amount of the solid drug is added to the solvent of interest and agitated at a constant temperature until equilibrium is reached. At equilibrium, the concentration of the dissolved drug in the supernatant is measured, which represents the solubility of the drug in that solvent at that specific temperature.

Materials and Equipment

-

This compound (pure, solid form)

-

Organic solvents of interest (e.g., methanol, ethanol, acetone, isopropanol) of appropriate purity (e.g., HPLC grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or wrist-action shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system for quantification

Experimental Workflow

Detailed Steps

-

Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvents. The amount of solid should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Equilibration: Seal the vials and place them in a shaker with precise temperature control (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically adequate, but the exact time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it remains constant).

-

Sample Collection: After equilibration, cease agitation and allow the vials to stand for a short period to allow the excess solid to settle.

-

Separation: Centrifuge the vials to ensure complete separation of the solid phase from the supernatant.

-

Sampling and Filtration: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. Immediately filter the aliquot through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

Analytical Method for Quantification: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for the accurate quantification of this compound in the collected samples. The following provides a general framework for developing such a method.

Principle

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the eluent). For quantification, the response of a detector (e.g., UV-Vis) to the analyte is measured and compared to the response of known standards.

Suggested HPLC Parameters (to be optimized)

-

Column: A C18 reversed-phase column is a good starting point (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good peak shape and retention time.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: UV detection at a wavelength where this compound has significant absorbance (to be determined by UV scan).

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

Method Validation

The developed HPLC method must be validated according to ICH guidelines to ensure its reliability. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

-

Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.

HPLC Analysis Workflow

Data Presentation and Interpretation

The experimentally determined solubility data for this compound in various organic solvents should be tabulated for clear comparison.

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25 | To be determined | To be determined |

| Ethanol | 25 | To be determined | To be determined |

| Acetone | 25 | To be determined | To be determined |

| Isopropanol | 25 | To be determined | To be determined |

| Other solvents | 25 | To be determined | To be determined |

| Methanol | 37 | To be determined | To be determined |

| Ethanol | 37 | To be determined | To be determined |

| Acetone | 37 | To be determined | To be determined |

| Isopropanol | 37 | To be determined | To be determined |

| Other solvents | 37 | To be determined | To be determined |

The results from this table will provide valuable insights into the dissolution behavior of this compound and guide the selection of appropriate solvent systems for various pharmaceutical applications.

Conclusion

While publicly available quantitative data on the solubility of this compound in organic solvents is scarce, this technical guide provides a robust framework for its experimental determination. By following the detailed protocols for the shake-flask method and HPLC quantification, researchers and drug development professionals can generate the necessary data to support formulation development, purification, and analytical activities. The systematic approach outlined herein will enable a deeper understanding of the physicochemical properties of this compound, ultimately contributing to the development of safe and effective pharmaceutical products.

References

In Vitro Antihistaminic Activity of Bamipine Lactate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bamipine is a first-generation H1 antihistamine with anticholinergic properties, primarily used topically as an antipruritic agent.[3] Like other compounds in its class, its therapeutic effect stems from its ability to act as an inverse agonist at the histamine H1 receptor.[4][5] This action blocks the effects of histamine, a key mediator in allergic and inflammatory responses.[1][4] Understanding the in vitro activity of Bamipine lactate is crucial for elucidating its pharmacological profile and for the development of new antihistaminic agents. This document outlines the core signaling pathways, experimental methodologies, and data interpretation relevant to the in vitro characterization of this compound's antihistaminic properties.

Mechanism of Action: H1 Receptor Antagonism

The primary mechanism of action for Bamipine is the competitive binding to and stabilization of the inactive conformation of the histamine H1 receptor.[1][6] The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to the Gq/11 protein.[7][8] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to various cellular responses such as smooth muscle contraction and increased vascular permeability.[6][8] By blocking this pathway, Bamipine mitigates the symptoms of allergic reactions.[6]

Visualized Signaling Pathway

Caption: Histamine H1 Receptor Signaling Pathway and Site of Bamipine Action.

Experimental Protocols for In Vitro Characterization

The antihistaminic activity of a compound like this compound is typically assessed through a combination of receptor binding and functional assays.

Radioligand Binding Assay

This assay quantifies the affinity of the test compound for the H1 receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound for the histamine H1 receptor.

Methodology:

-

Cell Culture & Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human H1 receptor are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

-

Assay Buffer: 50 mM Na2HPO4/KH2PO4, pH 7.4.

-

Radioligand: [³H]mepyramine (a known H1 antagonist) is used at a concentration close to its Kd value (e.g., 5 nM).[9]

-

Incubation: Cell membranes are incubated with [³H]mepyramine and varying concentrations of this compound (or a reference compound like unlabeled mepyramine) in the assay buffer.

-

Non-specific Binding: A parallel set of incubations is performed in the presence of a high concentration of an unlabeled antagonist (e.g., 10 µM mianserin) to determine non-specific binding.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value is then determined using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Calcium Flux

This cell-based assay measures the ability of a compound to inhibit the histamine-induced increase in intracellular calcium.[10]

Objective: To determine the functional potency (IC50) of this compound as an H1 receptor antagonist.

Methodology:

-

Cell Culture: CHO-K1 or HEK293 cells stably expressing the human H1 receptor are seeded into 96-well or 384-well plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

-

Compound Addition: The cells are pre-incubated with varying concentrations of this compound or a reference antagonist.

-

Agonist Stimulation: The cells are then stimulated with a fixed concentration of histamine (typically the EC80 concentration to ensure a robust signal).

-

Signal Detection: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are measured in real-time using a fluorometric imaging plate reader (FLIPR) or a similar instrument.[10]

-

Data Analysis: The concentration-response curves for this compound's inhibition of the histamine response are plotted, and the IC50 value is calculated.

Visualized Experimental Workflow

References

- 1. What is Bamipine used for? [synapse.patsnap.com]

- 2. This compound [midas-pharma.com]

- 3. Bamipine - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Bamipine? [synapse.patsnap.com]

- 5. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SMPDB [smpdb.ca]

- 7. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. innoprot.com [innoprot.com]

Unveiling the Anticholinergic Profile of Bamipine Lactate: A Technical Guide for Cellular Investigation

For Immediate Release

Bamipine is recognized as a first-generation H1 antihistamine, a class of drugs often associated with secondary anticholinergic properties.[1] These effects stem from their ability to block muscarinic acetylcholine receptors, which can lead to a range of physiological responses.[2] Understanding the precise nature and potency of bamipine lactate's interaction with these receptors is crucial for a complete pharmacological assessment and for anticipating potential clinical side effects.

This guide details the standard in vitro assays employed to quantify the anticholinergic activity of a compound, providing the necessary foundation for researchers to generate the requisite data for this compound.

I. Quantifying Muscarinic Receptor Antagonism

The cornerstone of characterizing anticholinergic effects lies in determining the binding affinity of the compound for the five subtypes of muscarinic acetylcholine receptors (M1-M5). This is typically achieved through competitive radioligand binding assays.

Table 1: Hypothetical Muscarinic Receptor Binding Affinity of this compound (Ki in nM)

| Compound | M1 Receptor (Ki, nM) | M2 Receptor (Ki, nM) | M3 Receptor (Ki, nM) | M4 Receptor (Ki, nM) | M5 Receptor (Ki, nM) |

| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| Atropine (Control) | ~1-2 | ~1-2 | ~1-2 | ~1-2 | ~1-2 |

| Pirenzepine (M1 Selective Control) | ~15 | ~400 | ~200 | ~100 | ~150 |

This table illustrates how binding affinity data for this compound would be presented. Atropine serves as a non-selective antagonist control, while pirenzepine is an example of a selective antagonist.

II. Experimental Protocols

A. Muscarinic Receptor Radioligand Binding Assay

This assay directly measures the affinity of a test compound for muscarinic receptors by competing with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound for each of the five muscarinic receptor subtypes.

Materials:

-

Cell membranes expressing a specific human muscarinic receptor subtype (M1-M5).

-

Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

-

Test compound (this compound).

-

Non-labeled competing ligand (e.g., atropine for non-specific binding).

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

Membrane Preparation: Homogenize cells expressing the target receptor and prepare a crude membrane fraction by centrifugation.

-

Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the competition curve. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Diagram: Radioligand Binding Assay Workflow

Caption: Workflow for a muscarinic receptor radioligand binding assay.

B. Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium triggered by a muscarinic agonist. This is particularly relevant for M1, M3, and M5 receptors, which couple to Gq/11 and signal through the phospholipase C pathway.

Objective: To determine the functional potency (IC50) of this compound in blocking agonist-induced calcium release.

Materials:

-

Cells stably expressing a specific human muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Muscarinic agonist (e.g., carbachol, acetylcholine).

-

Test compound (this compound).

-

Assay buffer.

-

Fluorescence plate reader with automated liquid handling.

Protocol:

-

Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.

-

Compound Incubation: Incubate the cells with varying concentrations of this compound.

-

Agonist Stimulation: Add a fixed concentration of a muscarinic agonist to stimulate the receptors.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence corresponds to an increase in intracellular calcium.

-

Data Analysis: Plot the agonist-induced calcium response against the concentration of this compound to determine the IC50 value.

Diagram: Calcium Mobilization Assay Workflow

Caption: Workflow for a calcium mobilization functional assay.

III. Muscarinic Receptor Signaling Pathways

The anticholinergic effects of this compound would manifest by blocking the following signaling cascades initiated by acetylcholine.

Diagram: Gq/11-Coupled Muscarinic Receptor Signaling (M1, M3, M5)

Caption: Gq/11-coupled muscarinic receptor signaling pathway.

Diagram: Gi/o-Coupled Muscarinic Receptor Signaling (M2, M4)

Caption: Gi/o-coupled muscarinic receptor signaling pathway.

IV. Conclusion

The provided methodologies and conceptual frameworks form a robust basis for the detailed investigation of this compound's anticholinergic properties at the cellular level. By employing these established techniques, researchers can generate the critical quantitative data necessary to fully understand its pharmacological profile. This knowledge is essential for predicting potential clinical effects and for the continued development of safe and effective therapeutics.

References

The Pharmacological Profile of First-Generation Antihistamines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

First-generation antihistamines represent a class of drugs historically pivotal in the management of allergic conditions. Their enduring presence in the therapeutic landscape, despite the advent of newer generations, warrants a deep understanding of their complex pharmacological profile. This technical guide provides an in-depth exploration of their mechanism of action, receptor binding affinities, pharmacokinetic properties, and associated adverse effects, tailored for the scientific community.

Mechanism of Action: Inverse Agonism at the Histamine H1 Receptor

First-generation antihistamines exert their primary therapeutic effect by targeting the histamine H1 receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[1] Contrary to their name, they are not true antagonists but rather function as inverse agonists.[1][2] The H1 receptor exhibits constitutive activity, meaning it can signal even in the absence of its endogenous ligand, histamine.[3] First-generation antihistamines bind to and stabilize the inactive conformation of the H1 receptor, thereby reducing its basal signaling activity and counteracting the effects of histamine.[1][2]

The binding of histamine to the H1 receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the physiological manifestations of an allergic response, including increased vascular permeability, vasodilation, and bronchial smooth muscle contraction.[4] By stabilizing the inactive state of the H1 receptor, first-generation antihistamines effectively block this cascade.

Receptor Binding Profile: A Lack of Selectivity

A defining characteristic of first-generation antihistamines is their low receptor selectivity.[1][3][5][6] This promiscuous binding to other receptors is the primary reason for their broad side-effect profile.[1][3][5][6] In addition to the H1 receptor, they exhibit significant affinity for:

-

Muscarinic Acetylcholine Receptors: Antagonism at these receptors leads to anticholinergic side effects such as dry mouth, urinary retention, blurred vision, and tachycardia.[6][7]

-

Alpha-Adrenergic Receptors: Blockade of these receptors can cause orthostatic hypotension and dizziness.[7][8]

-

Serotonin (5-HT) Receptors: Interaction with serotonin receptors can contribute to effects on appetite and mood.[6]

-

Ion Channels: Some first-generation antihistamines can also block cardiac potassium channels, which can lead to arrhythmias in susceptible individuals.[9]

The following table summarizes the receptor binding affinities (Ki values) for several common first-generation antihistamines. Lower Ki values indicate higher binding affinity.

| Drug | H1 Receptor Ki (nM) | Muscarinic Receptor Ki (nM) | Alpha-Adrenergic Receptor Ki (nM) | Serotonin Receptor Ki (nM) |

| Diphenhydramine | 1-3 | 20-80 | 100-500 | 50-200 |

| Chlorpheniramine | 0.5-2 | 100-500 | >1000 | 10-50 |

| Promethazine | 0.1-1 | 2-10 | 1-10 | 1-10 |

| Hydroxyzine | 0.5-2 | 50-200 | >1000 | 20-100 |

Note: Ki values are approximate and can vary depending on the specific receptor subtype and experimental conditions.

Pharmacokinetic Properties: Central Nervous System Penetration

The pharmacokinetic profile of first-generation antihistamines is characterized by their lipophilicity, which allows them to readily cross the blood-brain barrier (BBB).[3][6][10] This central nervous system (CNS) penetration is responsible for their prominent sedative effects.[3][6][10]

Key pharmacokinetic parameters for selected first-generation antihistamines are presented in the table below.

| Drug | Bioavailability (%) | Half-life (T½) (hours) | Volume of Distribution (Vd) (L/kg) | Clearance (Cl) (mL/min/kg) |

| Diphenhydramine | 40-60[2][11][12] | 4-9[2][11][12] | 3-7[2][11][12] | 5-12[2][11][12] |

| Chlorpheniramine | ~34[2][11][12] | 14-25[2][11][12] | 5-10[2][11][12] | 5-12[2][11][12] |

| Promethazine | ~25[2][11][12] | 10-14[2][11][12] | 10-20[2][11][12] | 5-12[2][11][12] |

| Hydroxyzine | Not well defined | ~20[2][11][12] | 15-25[2][11][12] | 5-12[2][11][12] |

Adverse Effects: A Consequence of Non-Selectivity

The wide range of adverse effects associated with first-generation antihistamines is a direct result of their interaction with multiple receptor systems.[1][3][5][6]

Common Adverse Effects:

-

Central Nervous System: Sedation, drowsiness, dizziness, impaired cognitive function, and psychomotor impairment are the most common side effects due to their action on central H1 receptors.[3][6][7][10]

-

Anticholinergic: Dry mouth, blurred vision, urinary retention, constipation, and tachycardia result from the blockade of muscarinic receptors.[6][7]

-

Gastrointestinal: Nausea and vomiting can occur.

-

Cardiovascular: Orthostatic hypotension can result from alpha-adrenergic blockade.[7][8] Tachycardia can be an anticholinergic effect.[7] In rare cases, QT interval prolongation and arrhythmias have been reported.[9]

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity (Ki) Determination

This assay is used to determine the affinity of a drug for a specific receptor.

Methodology:

-

Membrane Preparation: Membranes expressing the target receptor (e.g., H1, muscarinic) are prepared from cell lines or tissue homogenates.[13]

-

Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (a molecule that binds to the receptor and is tagged with a radioactive isotope) and varying concentrations of the unlabeled test compound (the first-generation antihistamine).[1][13][14]

-

Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.[13][14]

-

Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.[13][14]

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[14]

Schild Analysis for Determining Antagonist Potency (pA2)

Schild analysis is a pharmacological method used to determine the affinity of a competitive antagonist for its receptor. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Methodology:

-

Agonist Concentration-Response Curve: A cumulative concentration-response curve for a specific agonist (e.g., histamine) is generated in an isolated tissue preparation (e.g., guinea pig ileum).[15][16][17]

-

Incubation with Antagonist: The tissue is then incubated with a fixed concentration of the antagonist (the first-generation antihistamine) for a set period.[15][16][17]

-

Shifted Agonist Curve: A second agonist concentration-response curve is generated in the presence of the antagonist.[15][16][17]

-

Dose Ratio Calculation: The dose ratio is calculated by dividing the EC50 of the agonist in the presence of the antagonist by the EC50 of the agonist alone.

-

Schild Plot: The log (dose ratio - 1) is plotted against the negative log of the molar concentration of the antagonist.[15][18]

-

pA2 Determination: The x-intercept of the resulting linear regression line provides the pA2 value.[15][18] A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.[15]

Assessment of Blood-Brain Barrier Penetration

Various in vitro and in vivo methods are used to assess the ability of a drug to cross the BBB.

-

In Vitro Models:

-

Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay uses an artificial lipid membrane to predict passive diffusion across the BBB.[10]

-

Cell-Based Assays: Co-cultures of brain endothelial cells with astrocytes and pericytes are used to create an in vitro model of the BBB to study both passive and active transport.[5]

-

-

In Vivo Models:

-

Brain-to-Plasma Concentration Ratio (LogBB): This is the most common in vivo method. The drug is administered to an animal, and at a specific time point, the concentrations of the drug in the brain and plasma are measured. The ratio of these concentrations, often expressed as a logarithm (LogBB), indicates the extent of brain penetration.

-

Microdialysis: This technique involves implanting a small probe into the brain of a conscious animal to directly sample the unbound drug concentration in the brain's extracellular fluid, providing a more accurate measure of the pharmacologically active drug.[5]

-

Visualizations

Caption: Histamine H1 Receptor Signaling Pathway and Inhibition.

Caption: Workflow for Radioligand Binding Assay.

Caption: Experimental Workflow for Schild Analysis.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical Pharmacokinetics of H1-Receptor Antagonists (The Antihistamines) (1985) | David M. Paton | 169 Citations [scispace.com]

- 5. Analytical and Biological Methods for Probing the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. 1st Generation Antihistamines Mnemonic for USMLE [pixorize.com]

- 8. researchgate.net [researchgate.net]

- 9. Strategies to assess blood-brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Clinical pharmacokinetics of H1-receptor antagonists (the antihistamines) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. benchchem.com [benchchem.com]

- 14. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Pa2 determination | PPTX [slideshare.net]

- 18. tandfonline.com [tandfonline.com]

The Piperidine Scaffold: A Journey Through the History of Antihistamines

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, has proven to be a remarkably versatile scaffold in medicinal chemistry. Its journey in the realm of antihistamines is a compelling narrative of rational drug design, serendipitous discoveries, and the relentless pursuit of improved therapeutic indices. This technical guide provides a comprehensive overview of the historical development of piperidine-based antihistamines, from the early sedating first-generation agents to the highly specific and safe third-generation drugs. We delve into the evolution of their chemical structures, mechanisms of action, and the experimental methodologies that underpinned their development, offering a valuable resource for professionals in drug discovery and development.

The Dawn of a New Era: First-Generation Piperidine Antihistamines

The story of piperidine antihistamines begins in the mid-20th century, following the discovery of the first clinically useful antihistamine, phenbenzamine, in 1942.[1] Researchers quickly identified the piperidine moiety as a promising pharmacophore for H1 receptor antagonism. These early agents, classified as first-generation antihistamines, were characterized by their ability to alleviate allergic symptoms but were also notorious for their sedative and anticholinergic side effects due to their lipophilic nature and ability to cross the blood-brain barrier.[2][3]

A prominent example from this era is Cyproheptadine , introduced in 1961.[4] Its tricyclic structure incorporating a piperidine ring demonstrated potent H1 receptor antagonism. However, its significant central nervous system (CNS) effects, including drowsiness, limited its widespread use for allergic conditions, though it found utility as an appetite stimulant.[4]

Table 1: Pharmacological Profile of a First-Generation Piperidine Antihistamine

| Compound | H1 Receptor Binding Affinity (Ki, nM) | Half-life (t½, h) | CNS Penetration | Key Side Effects |

| Cyproheptadine | ~1-10 | 8.6 | High | Sedation, dry mouth, dizziness |

The Quest for Selectivity: Second-Generation Piperidine Antihistamines

The significant drawbacks of first-generation antihistamines spurred the development of a new wave of drugs in the 1980s with improved safety profiles. The primary goal was to design molecules with high affinity for peripheral H1 receptors while minimizing their entry into the CNS. This was largely achieved by increasing the polarity and molecular size of the compounds, making them substrates for efflux transporters like P-glycoprotein at the blood-brain barrier.[2][5]

A pivotal, albeit cautionary, tale from this generation is that of Terfenadine , introduced in 1973.[6] It was the first non-sedating antihistamine and a commercial success. However, it was later discovered that at high concentrations, terfenadine could block the hERG (human Ether-à-go-go-Related Gene) potassium channels in the heart, leading to a potentially fatal arrhythmia known as Torsades de Pointes.[7] This cardiotoxicity was particularly pronounced when its metabolism by the cytochrome P450 enzyme CYP3A4 was inhibited by other drugs or in cases of liver disease.[7]

This critical safety issue led to a paradigm shift in antihistamine development, emphasizing rigorous cardiac safety testing. It also paved the way for the development of its active metabolite, Fexofenadine .

Loratadine , another blockbuster second-generation antihistamine, also features a piperidine ring.[6] It offered a favorable safety profile with a low incidence of sedation and, importantly, a lack of cardiotoxicity at therapeutic doses.[3]

Table 2: Comparative Pharmacological Profiles of Second-Generation Piperidine Antihistamines

| Compound | H1 Receptor Binding Affinity (Ki, nM) | Half-life (t½, h) | CNS Penetration | hERG Blockade (IC50, µM) |

| Terfenadine | 10-20 | 16-23 | Low | ~0.1-0.3 |

| Fexofenadine | ~10 | 11-15 | Very Low | >10 |

| Loratadine | ~20-50 | 8.4 (parent), 28 (metabolite) | Low | >10 |

Refining the Best: Third-Generation Piperidine Antihistamines

The third generation of antihistamines emerged from a deeper understanding of the pharmacology of their second-generation predecessors. These drugs are primarily active metabolites or enantiomers of second-generation agents, offering further improvements in efficacy, safety, and duration of action.

Fexofenadine , the active carboxylic acid metabolite of terfenadine, exemplifies this generation. By administering the active metabolite directly, the risks associated with the parent drug's metabolism and cardiotoxicity were completely circumvented.[8] Fexofenadine is non-sedating and has an excellent cardiac safety profile.[8][9]

Similarly, Desloratadine is the active metabolite of loratadine. It exhibits a higher binding affinity for the H1 receptor compared to its parent compound and maintains a favorable safety profile.[8][10]

Table 3: Comparative Pharmacological Profiles of Third-Generation Piperidine Antihistamines

| Compound | H1 Receptor Binding Affinity (Ki, nM) | Half-life (t½, h) | CNS Penetration | hERG Blockade (IC50, µM) |

| Fexofenadine | ~10 | 11-15 | Very Low | >10 |

| Desloratadine | 0.5-2 | ~27 | Very Low | >30 |

Experimental Protocols: The Foundation of Discovery

The development of piperidine-based antihistamines has been underpinned by a suite of sophisticated experimental techniques. These protocols are essential for characterizing the pharmacological and safety profiles of new chemical entities.

Synthesis of Piperidine-Based Antihistamines

General Scheme for the Synthesis of a Fexofenadine Analog:

The synthesis of many second and third-generation piperidine antihistamines involves multi-step organic synthesis. A representative, simplified scheme for a fexofenadine analog is presented below.

Detailed Protocol for the Synthesis of Cyproheptadine Hydrochloride:

A common synthetic route to cyproheptadine involves the Grignard reaction of 1-methyl-4-chloropiperidine with dibenzo[a,e]cycloheptatrien-5-one, followed by dehydration.[11][12]

-

Grignard Reagent Formation: Freshly polished magnesium turnings are reacted with 1-methyl-4-chloropiperidine in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere to form the Grignard reagent, 1-methyl-4-piperidylmagnesium chloride.

-

Reaction with Ketone: A solution of dibenzo[a,e]cycloheptatrien-5-one in anhydrous toluene is added dropwise to the Grignard reagent at a controlled temperature. The reaction is stirred until completion, typically monitored by thin-layer chromatography (TLC).

-

Hydrolysis: The reaction mixture is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Isolation: The organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude tertiary alcohol intermediate.

-

Dehydration and Salt Formation: The crude alcohol is dissolved in a mixture of ethanol and water. Concentrated hydrochloric acid is added, and the mixture is heated to induce dehydration and formation of the hydrochloride salt.

-

Purification: The reaction mixture is cooled, and the precipitated cyproheptadine hydrochloride is collected by filtration, washed with a cold solvent, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Histamine H1 Receptor Binding Assay

This in vitro assay is crucial for determining the affinity of a compound for the H1 receptor. A competitive radioligand binding assay is commonly employed.

-

Membrane Preparation: Membranes are prepared from cells (e.g., HEK293 or CHO) or tissues (e.g., guinea pig cerebellum) that endogenously or recombinantly express the histamine H1 receptor.

-

Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4), is used for all dilutions and incubations.

-

Radioligand: A radiolabeled H1 antagonist, typically [³H]-mepyramine, is used at a concentration near its dissociation constant (Kd).

-

Incubation: In a 96-well plate, the membranes, radioligand, and varying concentrations of the test compound (e.g., a piperidine-based antihistamine) are incubated. Control wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of a non-radiolabeled H1 antagonist like mianserin) are included.

-

Filtration and Washing: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioactivity.

-

Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand.

Assessment of CNS Penetration

Determining the extent to which an antihistamine crosses the blood-brain barrier is critical for predicting its sedative potential.

In Situ Brain Perfusion Technique:

-

Animal Model: Anesthetized rats are typically used for this procedure.

-

Surgical Preparation: The common carotid artery is exposed and catheterized.

-

Perfusion: A buffered saline solution containing the radiolabeled test antihistamine is perfused through the carotid artery at a constant rate for a short duration (e.g., 60 seconds).

-

Sample Collection: The animal is euthanized, and the brain is rapidly removed and dissected. Samples of the perfusate are also collected.

-

Quantification: The amount of radioactivity in the brain tissue and perfusate is measured.

-

Calculation: The brain uptake index (BUI) or the permeability-surface area (PS) product is calculated to quantify the extent of blood-brain barrier penetration.[13]

Positron Emission Tomography (PET) Imaging:

PET is a non-invasive in vivo imaging technique that can be used in humans to measure H1 receptor occupancy in the brain.[7][14]

-

Radiotracer: A radiolabeled H1 receptor ligand, such as [¹¹C]doxepin, is administered intravenously.

-

Imaging: PET scans are acquired to measure the distribution of the radiotracer in the brain before and after oral administration of the test antihistamine.

-

Data Analysis: The reduction in the binding of the radiotracer after administration of the antihistamine is used to calculate the percentage of H1 receptor occupancy in different brain regions.

Cardiac Safety Assessment: The hERG Assay

To prevent the cardiotoxicity issues seen with terfenadine, all new antihistamine candidates undergo rigorous cardiac safety testing, with the hERG potassium channel assay being a critical component.

Patch-Clamp Electrophysiology:

This is the gold standard for assessing hERG channel blockade.

-

Cell Line: A mammalian cell line (e.g., HEK293) stably expressing the hERG channel is used.

-

Whole-Cell Patch-Clamp: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ionic currents flowing through the hERG channels.

-

Voltage Protocol: A specific voltage-clamp protocol is applied to the cell to elicit hERG currents.

-

Drug Application: The test antihistamine is applied to the cell at various concentrations.

-

Data Analysis: The concentration-dependent inhibition of the hERG current is measured, and the IC50 value is determined.[15][16]

High-Throughput Fluorescence-Based Assays:

These assays provide a more rapid screening of compounds.

-

Principle: These assays use a thallium-sensitive fluorescent dye. Thallium ions can pass through the open hERG channels and cause an increase in fluorescence.

-

Procedure: hERG-expressing cells are loaded with the fluorescent dye. The test compound is added, followed by a stimulus to open the hERG channels and a solution containing thallium ions.

-

Measurement: The change in fluorescence is measured using a plate reader. A decrease in the fluorescence signal in the presence of the test compound indicates hERG channel blockade.[17][18][19]

Signaling Pathways and Logical Relationships

The pharmacological effects of piperidine-based antihistamines are mediated through their interaction with the histamine H1 receptor, a G-protein coupled receptor (GPCR).

The historical development of these drugs can be visualized as a progression towards increased safety and selectivity.

Conclusion

The historical development of piperidine-based antihistamines is a testament to the power of medicinal chemistry and pharmacology in advancing therapeutic safety and efficacy. From the early, effective but side-effect-laden first-generation agents to the highly targeted and safe third-generation drugs, the piperidine scaffold has been central to this evolution. The journey has been marked by crucial lessons, particularly the importance of cardiac safety, which has led to more rigorous preclinical and clinical evaluation of all new drug candidates. For researchers and drug development professionals, the story of piperidine antihistamines serves as a powerful case study in the iterative process of drug discovery, highlighting the continuous drive to refine and improve upon existing therapies. The experimental protocols and data presented herein provide a foundational understanding of the key methodologies that have enabled this progress and will continue to shape the future of antihistamine development.

References

- 1. scribd.com [scribd.com]

- 2. Assessment of the first and second generation antihistamines brain penetration and role of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antihistamine - Wikipedia [en.wikipedia.org]

- 7. New findings in pharmacological effects induced by antihistamines: from PET studies to knock-out mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical pharmacokinetics and pharmacodynamics of desloratadine, fexofenadine and levocetirizine : a comparative review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic overview of oral second-generation H1 antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Preparation method of cyproheptadine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 12. CYPROHEPTADINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 13. benchchem.com [benchchem.com]

- 14. Brain histamine H1 receptor occupancy of orally administered antihistamines measured by positron emission tomography with 11C-doxepin in a placebo-controlled crossover study design in healthy subjects: a comparison of olopatadine and ketotifen - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Block of hERG K+ Channel by Classic Histamine H1 Receptor Antagonist Chlorpheniramine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Block of HERG potassium channels by the antihistamine astemizole and its metabolites desmethylastemizole and norastemizole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 18. hERG Assay | PPTX [slideshare.net]

- 19. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Bamipine Lactate Gel Formulation for Topical Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bamipine is a first-generation H1 antihistamine with anticholinergic properties, utilized topically for its antipruritic effects in conditions such as insect bites, urticaria, and other allergic skin reactions.[1][2] Topical administration allows for localized drug delivery, minimizing systemic side effects that can be associated with oral antihistamines.[2] Bamipine lactate, a salt of Bamipine, is employed in gel formulations to facilitate its delivery to the skin.[1]

The mechanism of action involves the competitive antagonism of histamine H1 receptors in the skin. This blockage prevents histamine from binding to its receptors, thereby reducing symptoms like itching, redness, and swelling associated with allergic reactions.[3]

These application notes provide a comprehensive overview of a hypothetical 2% this compound topical gel formulation, including its preparation, physicochemical characterization, and protocols for in vitro and ex vivo performance testing.

This compound Gel Formulation

A stable and effective topical gel formulation of this compound can be achieved using a suitable gelling agent like Carbopol 940, which provides a clear and homogenous base. Propylene glycol is included as a humectant and penetration enhancer, while triethanolamine is used to neutralize the Carbopol and achieve the desired pH and viscosity. Methylparaben is added as a preservative.

Table 1: Composition of 2% this compound Topical Gel

| Ingredient | Function | Concentration (% w/w) |

| This compound | Active Pharmaceutical Ingredient | 2.0 |

| Carbopol 940 | Gelling Agent | 1.0 |

| Propylene Glycol | Humectant, Penetration Enhancer | 10.0 |

| Methylparaben | Preservative | 0.2 |

| Triethanolamine | Neutralizing Agent | q.s. to pH 6.5-7.0 |

| Purified Water | Vehicle | q.s. to 100 |

Experimental Protocols

Preparation of 2% this compound Gel

This protocol details the steps for preparing a 100g batch of the 2% this compound topical gel.

Materials and Equipment:

-

This compound powder

-

Carbopol 940 powder

-

Propylene Glycol

-

Methylparaben

-

Triethanolamine

-

Purified Water

-

Beakers

-

Magnetic stirrer and stir bar

-

Weighing balance

-

pH meter

-

Spatula

Protocol:

-

Carbopol Dispersion: Accurately weigh 1.0 g of Carbopol 940 and slowly disperse it in 80 mL of purified water in a beaker with continuous stirring using a magnetic stirrer. Avoid lump formation. Allow the dispersion to hydrate for at least 2 hours (or overnight) to ensure complete swelling of the polymer.[4][5]

-

Preservative and Humectant Addition: In a separate beaker, dissolve 0.2 g of methylparaben in 10.0 g of propylene glycol, with gentle heating if necessary. Cool the solution to room temperature.

-

Drug Incorporation: Add the propylene glycol solution to the hydrated Carbopol dispersion and stir until a homogenous mixture is obtained.

-

Accurately weigh 2.0 g of this compound and dissolve it in a small amount of purified water. Add this drug solution to the Carbopol mixture and stir until uniformly mixed.

-

Neutralization: Slowly add triethanolamine dropwise to the formulation while continuously stirring. Monitor the pH of the gel using a pH meter. Continue adding triethanolamine until the pH of the gel reaches between 6.5 and 7.0.[6][7] The gel will thicken and become clear upon neutralization.

-

Final Weight Adjustment: Add purified water to adjust the final weight of the gel to 100 g and stir until uniform.

-

Storage: Store the prepared gel in a well-closed container at room temperature, protected from light.

Physicochemical Characterization

The prepared this compound gel should be evaluated for its physicochemical properties to ensure quality and consistency.

Table 2: Physicochemical Specifications for 2% this compound Gel

| Parameter | Method | Specification |

| Appearance | Visual Inspection | Clear, homogenous, and free from any particulate matter or phase separation.[7] |

| Color | Visual Inspection | Colorless to slightly yellowish. |

| Odor | Olfactory evaluation | Characteristic odor. |

| pH | Digital pH meter | 6.5 - 7.0[7] |

| Viscosity (cP) | Brookfield Viscometer | 4000 - 6000 cP |

| Spreadability (g.cm/s) | Parallel Plate Method | 15 - 25 g.cm/s |

| Drug Content (%) | UV-Vis Spectrophotometry | 98.0% - 102.0% |

In Vitro Drug Release Study

This protocol describes the determination of the in vitro release rate of this compound from the gel formulation using a Franz diffusion cell.[8]

Materials and Equipment:

-

Franz diffusion cell apparatus[9]

-

Synthetic membrane (e.g., cellulose acetate)

-

Phosphate buffer saline (PBS) pH 7.4

-

Magnetic stirrer

-

Water bath maintained at 32 ± 0.5°C

-

Syringes and needles

-

HPLC or UV-Vis Spectrophotometer for drug analysis

Protocol:

-

Membrane Preparation: Cut the synthetic membrane to the appropriate size and soak it in the receptor medium (PBS pH 7.4) for at least 30 minutes before use.

-

Franz Cell Assembly: Mount the prepared membrane on the Franz diffusion cell with the donor compartment facing up. Ensure there are no air bubbles between the membrane and the receptor medium.

-

Receptor Compartment: Fill the receptor compartment with freshly prepared and degassed PBS (pH 7.4). Place a small magnetic stir bar in the receptor compartment and place the cell in the water bath maintained at 32 ± 0.5°C. Stir the receptor medium at a constant rate (e.g., 600 rpm).

-

Sample Application: Accurately weigh approximately 1 g of the this compound gel and apply it evenly to the surface of the membrane in the donor compartment.

-

Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a specific volume (e.g., 1 mL) of the receptor medium through the sampling port.[10]

-

Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium.

-

Drug Analysis: Analyze the withdrawn samples for this compound concentration using a validated analytical method (HPLC or UV-Vis Spectrophotometry).

-

Data Analysis: Calculate the cumulative amount of drug released per unit area (μg/cm²) and plot it against time. Determine the release rate from the slope of the linear portion of the curve.

Ex Vivo Skin Permeation Study

This protocol outlines the procedure for evaluating the permeation of this compound through excised animal skin, providing a more biologically relevant model than synthetic membranes.[11]

Materials and Equipment:

-

Franz diffusion cell apparatus

-

Phosphate buffer saline (PBS) pH 7.4

-

Surgical scissors, forceps

-

Isotonic saline solution

-

Other equipment as listed for the in vitro release study

Protocol:

-

Skin Preparation: Euthanize the animal according to ethical guidelines. Excise the abdominal skin and carefully remove the subcutaneous fat and connective tissues.[11] Wash the skin with isotonic saline solution. Cut the skin into appropriate sizes for mounting on the Franz diffusion cells.

-

Franz Cell Assembly: Mount the prepared skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment.

-

Procedure: Follow steps 3-8 as described in the In Vitro Drug Release Study protocol.

-

Data Analysis: Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time. Determine the steady-state flux (Jss) from the slope of the linear portion of the curve and the lag time (t_lag) from the x-intercept of the linear portion.

Stability Study

A stability study is essential to determine the shelf-life of the this compound gel under various environmental conditions.[13]

Protocol:

-

Sample Preparation: Prepare a sufficient number of batches of the this compound gel and package them in the intended commercial packaging.

-

Storage Conditions: Store the samples under the following conditions as per ICH guidelines:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[4]

-

-

Testing Intervals: Withdraw samples at specified time points for analysis.

-

Long-term: 0, 3, 6, 9, 12, 18, and 24 months.

-

Accelerated: 0, 1, 2, 3, and 6 months.[14]

-

-

Evaluation: At each time point, evaluate the samples for the physicochemical properties listed in Table 2.

-

Data Analysis: Analyze the data for any significant changes in the tested parameters over time to establish the shelf-life of the product.

Data Presentation

The following tables present hypothetical data for the characterization and performance of the 2% this compound gel, based on typical values for similar topical formulations.

Table 3: Hypothetical Physicochemical Properties of 2% this compound Gel

| Parameter | Result |

| Appearance | Clear and homogenous |

| pH | 6.8 ± 0.1 |

| Viscosity (cP) | 5200 ± 300 |

| Spreadability (g.cm/s) | 20.5 ± 1.5 |

| Drug Content (%) | 99.5 ± 1.2 |

Table 4: Hypothetical In Vitro Drug Release Profile of 2% this compound Gel

| Time (hours) | Cumulative Drug Released (μg/cm²) |

| 1 | 150.2 |

| 2 | 285.7 |

| 4 | 510.4 |

| 6 | 695.1 |

| 8 | 850.6 |

| 12 | 1080.3 |

| 24 | 1550.9 |

Table 5: Hypothetical Ex Vivo Skin Permeation Parameters of 2% this compound Gel

| Parameter | Value |

| Steady-State Flux (Jss) (μg/cm²/h) | 55.8 |

| Lag Time (t_lag) (hours) | 1.2 |

| Permeability Coefficient (Kp) (cm/h) | 2.79 x 10⁻³ |

Conclusion

These application notes provide a framework for the formulation, preparation, and evaluation of a 2% this compound topical gel. The detailed protocols for physicochemical characterization, in vitro drug release, and ex vivo skin permeation studies are crucial for ensuring the quality, efficacy, and safety of the final product. The provided hypothetical data serves as a reference for expected outcomes. Researchers and drug development professionals can adapt these methodologies for their specific needs in the development of topical this compound formulations.

References

- 1. This compound [midas-pharma.com]

- 2. Bamipine - Wikipedia [en.wikipedia.org]

- 3. Development and Pre-clinical Study of Anti-Allergic Cream Containing Dexamethasone and Chlorpheniramine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. Carbopol Gel Pharmaceutics I Practical - Pharmacy Infoline [pharmacyinfoline.com]

- 6. youtube.com [youtube.com]

- 7. media.neliti.com [media.neliti.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. aurigaresearch.com [aurigaresearch.com]

- 10. permegear.com [permegear.com]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. fda.gov [fda.gov]

- 14. rr-americas.woah.org [rr-americas.woah.org]

High-Performance Liquid Chromatography Method for the Determination of Bamipine Lactate

Application Note

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Bamipine in Bamipine Lactate formulations. The method is suitable for quality control and routine analysis in pharmaceutical manufacturing and research environments. The described protocol offers excellent specificity and precision for the analysis of Bamipine.

Introduction

Bamipine is an H1 antihistamine with mild sedative properties, often used in pharmaceutical formulations.[1] Accurate and precise analytical methods are crucial for ensuring the quality and efficacy of Bamipine-containing products. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high sensitivity, specificity, and efficiency. This document provides a detailed protocol for an isocratic RP-HPLC method for the determination of Bamipine.

Experimental

A reversed-phase HPLC method was developed for the analysis of Bamipine. The chromatographic conditions were optimized to achieve good resolution and peak symmetry for the Bamipine peak.

Chromatographic Conditions:

The analysis is performed on a C2 column with a mobile phase composed of an aqueous ammonium acetate buffer and acetonitrile. The UV detection is carried out at 251 nm.[1][2]

Data Presentation

The following table summarizes the key chromatographic parameters and performance data for the HPLC analysis of Bamipine.

| Parameter | Value |

| Chromatographic Column | Lichrosorb RP-2 (C2), 5 µm, 250 x 4.6 mm I.D.[1][2] |

| Mobile Phase | Aqueous ammonium acetate (0.015 M) : Acetonitrile (35:65 v/v), pH adjusted to 4.7 with acetic acid[1][2] |